2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one
Description
The compound 2-(Benzo[d]thiazol-2-ylthio)-1-(1H-pyrrol-2-yl)ethan-1-one features a β-keto-sulfone scaffold, integrating a benzo[d]thiazole moiety linked via a thioether bond to a 1-(1H-pyrrol-2-yl)ethanone group. This structure combines electron-rich heterocycles (benzothiazole and pyrrole) with a reactive keto group, making it a versatile intermediate in organic synthesis and drug discovery.
Properties
Molecular Formula |
C13H10N2OS2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C13H10N2OS2/c16-11(9-5-3-7-14-9)8-17-13-15-10-4-1-2-6-12(10)18-13/h1-7,14H,8H2 |
InChI Key |
VXEXEGFAURHLBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)C3=CC=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one typically involves the formation of the thioether linkage between the benzo[d]thiazole and pyrrole rings. One possible synthetic route could involve the reaction of 2-mercaptobenzothiazole with a suitable pyrrole derivative under conditions that promote thioether formation, such as the use of a base and a suitable solvent.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or at the thioether linkage.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield the corresponding alcohol.
Scientific Research Applications
2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its potential pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogues
Key Observations:
- Substituent Effects on Reactivity: Electron-donating groups (e.g., 4-methoxy in Compound 2) enhance yields (85%) compared to electron-withdrawing groups (e.g., 3,4-dichloro in Compound 5, 89%), likely due to stabilization of intermediates during synthesis .
- Melting Points: The 4-methoxy derivative (Compound 2) has a higher melting point (195–196°C) than the 3,4-dichloro analogue (186–187°C), suggesting that polar substituents improve crystalline packing .
- Heterocyclic vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
